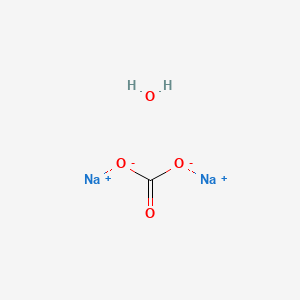

disodium;carbonate;hydrate

Description

Historical Context and Evolution of Research on Hydrated Sodium Carbonates

The scientific investigation of sodium carbonate hydrates has a long history, evolving from early descriptive mineralogy to sophisticated crystallographic and thermodynamic analyses. Initially, various hydrated forms were described, though some were later found to be unstable or misidentified. arizona.edugeoscienceworld.org For instance, a compound once thought to be a hemipentahydrate (Na₂CO₃·2.5H₂O) was later correctly identified as trona (Na₃H(CO₃)₂·2H₂O), a sodium sesquicarbonate. geoscienceworld.orggeoscienceworld.org This correction highlights the progression of analytical techniques and the increasing precision in the characterization of these compounds.

Early crystallographic work laid the foundation for understanding the geometric arrangement of atoms in these hydrates. arizona.edu For example, the crystal structure of thermonatrite (Na₂CO₃·H₂O) was first determined in 1936, and later refined using modern X-ray diffraction techniques, which provided more precise details about the coordination of sodium ions and the hydrogen bonding involving the water molecules. nih.gov

Thermodynamic studies have also been crucial in understanding the stability and phase transitions of sodium carbonate hydrates. Research has involved measuring the molar heat capacity and the integral heat of solution for the anhydrous salt, the monohydrate, and the decahydrate (B1171855). rsc.orgrsc.org These investigations have provided valuable data on the entropy and disorder within the crystal lattices, particularly concerning the arrangement of hydrogen bonds. rsc.orgrsc.org For the monohydrate, it was found that it likely achieves a state of perfect order at absolute zero, whereas the decahydrate exhibits residual entropy, suggesting some randomness in its hydrogen bonding. rsc.orgrsc.org

The evolution of research has also been driven by the need for accurate thermodynamic data for various applications. Calculations of the heat of formation, free energy of formation, and entropy for the different hydrates have been undertaken to provide a more complete thermodynamic profile of these compounds. cdnsciencepub.com

Academic Significance and Interdisciplinary Research Landscape

The academic significance of disodium (B8443419) carbonate hydrates extends across multiple scientific disciplines, including chemistry, geology, materials science, and planetary science. This interdisciplinary interest stems from the fundamental properties of these compounds and their diverse applications and occurrences.

In geochemistry and mineralogy , hydrated sodium carbonates are of significant interest as they occur naturally as minerals. nih.gov Thermonatrite (Na₂CO₃·H₂O) and natron (Na₂CO₃·10H₂O) are found in evaporite deposits and alkaline lakes. nih.gov The study of these minerals provides insights into the geochemical processes that lead to their formation and the environmental conditions of past geological settings. ifremer.frmdpi.com For example, the formation of ikaite (CaCO₃·6H₂O), which can be driven by sodium carbonate-rich groundwaters, is a subject of geochemical modeling to understand water-rock interactions. mdpi.com

In materials science , hydrated sodium carbonates are being explored for various applications. Their potential for carbon dioxide capture has been a recent focus of research. mdpi.comnih.gov Studies have shown that hydrated sodium carbonate powders can effectively capture CO₂, with the water of hydration playing a crucial role in the reaction kinetics. mdpi.com The process involves the formation of an alkaline solution on the particle surface, which provides an excellent interface for CO₂ absorption. mdpi.comnih.gov Furthermore, eutectic mixtures of sodium carbonate decahydrate with other salt hydrates are being investigated for thermal energy storage applications, particularly for maintaining thermal comfort in buildings. purdue.edu

The study of the crystallography of sodium carbonate hydrates continues to be an active area of research, providing fundamental knowledge about crystal structures and hydrogen bonding. nih.goviucr.org Refined crystal structure data for thermonatrite, for instance, has detailed the coordination environment of the sodium ions and the arrangement of the carbonate groups and water molecules. nih.gov

In planetary science , the detection of sodium carbonate, including its hydrated forms, on the surface of celestial bodies like Ceres has significant implications for understanding their chemical evolution. nih.gov The presence of hydrated carbonates suggests recent or ongoing geological activity and the past or present existence of liquid water. nih.gov

The following tables present a summary of key research findings on the crystallographic and thermodynamic properties of some disodium carbonate hydrates.

Interactive Table: Crystallographic Data of Sodium Carbonate Monohydrate (Thermonatrite) nih.gov

| Property | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁ab |

| Unit Cell Parameter a (Å) | 6.472(2) |

| Unit Cell Parameter b (Å) | 10.724(3) |

| Unit Cell Parameter c (Å) | 5.259(2) |

| Calculated Density (g·cm⁻³) | 2.256 |

| Observed Density (g·cm⁻³) | 2.255 |

Interactive Table: Thermodynamic Properties of Sodium Carbonate and its Hydrates at 25°C cdnsciencepub.com

| Compound | Heat of Formation (kcal/mol) | Free Energy of Formation (kcal/mol) | Entropy (cal/deg/mol) |

| Na₂CO₃ | -270.3 | -250.4 | 32.5 |

| Na₂CO₃·H₂O | -341.6 | -311.1 | 40.2 |

| Na₂CO₃·7H₂O | -773.7 | -680.1 | 145.4 |

| Na₂CO₃·10H₂O | -988.2 | -850.8 | 195.8 |

Properties

IUPAC Name |

disodium;carbonate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.2Na.H2O/c2-1(3)4;;;/h(H2,2,3,4);;;1H2/q;2*+1;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRJBSHKWOFOGF-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2Na2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Controlled Crystallization of Disodium Carbonate Hydrates

Industrial and Laboratory Synthesis Routes for Hydrated Sodium Carbonate Phases

The synthesis of hydrated sodium carbonate phases on both industrial and laboratory scales typically begins with the production of anhydrous sodium carbonate (soda ash), which is then hydrated under controlled conditions.

Industrially, the Solvay process is the predominant method for manufacturing sodium carbonate. researchgate.net This process uses salt brine (sodium chloride), ammonia (B1221849), and limestone as readily available and inexpensive raw materials. researchgate.net In this process, carbon dioxide and ammonia are passed through a cold, saturated solution of sodium chloride, leading to the precipitation of sodium hydrogen carbonate (sodium bicarbonate), which has low solubility under these conditions. researchgate.net The sodium bicarbonate is then filtered and heated (calcined) to produce anhydrous sodium carbonate. researchgate.netacs.org

Key Reactions in the Solvay Process:

NH₃ + CO₂ + H₂O → NH₄HCO₃ (Ammonium bicarbonate formation)

NH₄HCO₃ + NaCl → NH₄Cl + NaHCO₃ (Sodium bicarbonate precipitation)

2NaHCO₃ → Na₂CO₃ + CO₂ + H₂O (Calcination to anhydrous sodium carbonate)

The resulting anhydrous soda ash is then dissolved in water to create a saturated solution from which specific hydrates can be crystallized. researchgate.net

In the laboratory, sodium carbonate can be synthesized by bubbling carbon dioxide through a solution of sodium hydroxide (B78521). This reaction first produces sodium carbonate, and further carbonation can lead to the precipitation of sodium bicarbonate if the concentration is high enough. researchgate.net The anhydrous sodium carbonate is then obtained by heating the bicarbonate. Hydrated forms are subsequently produced by dissolving the anhydrous salt in water and inducing crystallization. researchgate.net

Crystallization from Aqueous Solutions: Controlling Hydrate (B1144303) Formation

The formation of specific sodium carbonate hydrates from an aqueous solution is almost entirely dependent on the crystallization temperature. The phase diagram of the sodium carbonate-water system dictates which hydrate is the stable solid phase at a given temperature.

Sodium Carbonate Decahydrate (B1171855) (Na₂CO₃·10H₂O): Known as washing soda or natron, this hydrate crystallizes at lower temperatures. To produce the decahydrate, the temperature of the saturated solution must be maintained below 32.0 °C. google.com Industrial production often utilizes vacuum cooling crystallization plants to achieve these low temperatures, as evaporation crystallization is not suitable. rsc.org

Sodium Carbonate Heptahydrate (Na₂CO₃·7H₂O): This hydrate is stable within a very narrow and precise temperature range of 32.0 °C to 35.4 °C. google.com Due to this limited stability window, it is not typically produced on an industrial scale. rsc.org

Sodium Carbonate Monohydrate (Na₂CO₃·H₂O): Also known as thermonatrite, the monohydrate is formed when crystallization occurs at temperatures above 35.4 °C. google.com In industrial settings, this hydrate is typically produced using evaporation or cooling crystallization methods in a temperature range of approximately 35 °C to 105 °C. rsc.org

Anhydrous Sodium Carbonate (Na₂CO₃): At temperatures above approximately 105-107.8 °C, water is no longer incorporated into the crystal structure, and the anhydrous salt crystallizes directly from the solution. rsc.org

Table 1: Temperature-Dependent Crystallization of Sodium Carbonate Hydrates

| Hydrate Form | Chemical Formula | Crystallization Temperature Range | Common Crystallization Method |

|---|---|---|---|

| Decahydrate | Na₂CO₃·10H₂O | < 32.0 °C | Cooling Crystallization |

| Heptahydrate | Na₂CO₃·7H₂O | 32.0 °C to 35.4 °C | Not Industrially Common |

| Monohydrate | Na₂CO₃·H₂O | > 35.4 °C (up to ~105 °C) | Evaporation/Cooling Crystallization |

| Anhydrous | Na₂CO₃ | > ~105 °C | Evaporation Crystallization |

Solid-State Synthetic Pathways for Disodium (B8443419) Carbonate Hydrates

While crystallization from solution is the dominant synthetic route, solid-state pathways for producing hydrated sodium carbonate exist, though they are less common. These methods involve the direct reaction of solid anhydrous sodium carbonate with water.

One approach involves intimately mixing anhydrous sodium carbonate with a defined, limited proportion of water, insufficient to cause full dissolution. The mixture is stirred until cool, resulting in a powdered, hydrated product rather than the crystalline form typically obtained from solution. This method avoids the energy-intensive steps of dissolution and evaporative crystallization.

Another relevant solid-state process is mechanochemical activation. In this technique, anhydrous sodium carbonate is treated in a high-energy ball mill. journalssystem.com The mechanical energy input increases the energy level of the material, leading to physical and chemical transformations. This activation can enhance the solid's reactivity, causing it to chemisorb moisture and carbon dioxide from the atmosphere. journalssystem.com While this process can lead to hydration and the formation of sodium bicarbonate on the surface of the particles, it is primarily a method of activation rather than a direct pathway for synthesizing a specific, pure hydrate in bulk. journalssystem.com

Targeted Synthesis of Specific Disodium Carbonate Hydrate Polymorphs and Solvates

The targeted synthesis of a particular hydrate of sodium carbonate is achieved by precise control of the crystallization conditions, primarily temperature.

Decahydrate (Na₂CO₃·10H₂O): To synthesize the decahydrate, a saturated solution of sodium carbonate is cooled to below 32.0 °C. google.com Slow cooling promotes the growth of large, well-defined crystals.

Monohydrate (Na₂CO₃·H₂O): This polymorph is targeted by crystallizing a saturated solution at temperatures above 35.4 °C. google.com Evaporative crystallization is a common method, where water is removed from the solution at an elevated temperature, inducing supersaturation and subsequent crystal growth.

Heptahydrate (Na₂CO₃·7H₂O): The synthesis of the heptahydrate is particularly challenging due to its metastability and the narrow temperature range in which it forms (32.0 °C to 35.4 °C). google.com Attempts to produce it by carefully dehydrating the decahydrate under vacuum have proven difficult, often resulting in the formation of the more stable monohydrate instead. google.com

Hemipentahydrate (Na₂CO₃·2.5H₂O): Research has also identified other, less common hydrates. A notable example is the hemipentahydrate, which has been observed to form from highly concentrated solutions, particularly in the presence of other salts like potassium carbonate, at temperatures between 18 °C and 25 °C. researchgate.net

Influence of Reaction Conditions on Hydrate Formation and Purity

Beyond temperature, several other reaction conditions can significantly influence the formation, morphology, and purity of disodium carbonate hydrates. These factors are critical in industrial settings where consistent product quality is essential.

Influence of Impurities: The presence of other ions in the crystallization solution can have a marked effect.

Sodium Chloride (NaCl): This common impurity lowers the transition temperature at which the monohydrate transforms to the anhydrous form. For example, in a pure water-Na₂CO₃ system, this transition occurs around 107.8 °C, but this temperature can drop to 99 °C in a solution containing 20% NaCl. semanticscholar.org This is a critical consideration in industrial crystallizers, as the unintended formation of anhydrous sodium carbonate is undesirable due to its tendency to cause fouling on heat transfer equipment. semanticscholar.org

Sodium Sulfate (B86663) (Na₂SO₄): The presence of sodium sulfate has been shown to affect the crystal morphology of sodium carbonate decahydrate. wordpress.com

Organic Impurities: Soluble organic materials, often present in natural sources like trona ore, can adversely affect crystal quality, leading to undesirable shapes and smaller particle sizes. journalssystem.com

Influence of Additives: To counteract the negative effects of impurities and to control crystal growth, specific additives are often used.

Polymers: Water-soluble polymers like polyacrylic acid (PAA) can influence the shape, size, and polymorph type of carbonate crystals. wordpress.com PAA can inhibit agglomeration and crystal growth, leading to smaller, more uniform particles. wordpress.com The specific effect can be dependent on the polymer's molecular weight.

Inorganic Ions: In the crystallization of sodium carbonate monohydrate, the combination of magnesium ions (Mg²⁺) and sodium dodecylbenzenesulfonate has been shown to have a synergistic effect, promoting a uniform, blocky crystal shape with a high bulk density. journalssystem.com

Influence of pH: Aqueous solutions of sodium carbonate are naturally alkaline, with a pH typically around 11, due to the hydrolysis of the carbonate ion. semanticscholar.org While the synthesis of the hydrates is generally carried out under these native alkaline conditions, significant external alteration of pH can impact crystallization kinetics. For other carbonate systems, studies have shown that pH can influence the lifetime of metastable amorphous precursor phases and dictate which crystalline polymorph ultimately forms. For instance, in calcium carbonate crystallization, higher pH levels were found to increase the stability of the amorphous precursor and favor direct transformation to calcite.

Table 2: Summary of Factors Influencing Hydrate Formation and Purity

| Factor | Effect | Example |

|---|---|---|

| Impurities | ||

| Sodium Chloride (NaCl) | Lowers the monohydrate-to-anhydrous transition temperature. semanticscholar.org | A 20% NaCl solution lowers the transition temperature to ~99 °C. semanticscholar.org |

| Sodium Sulfate (Na₂SO₄) | Affects the morphology of decahydrate crystals. wordpress.com | |

| Organic Matter | Can lead to poor crystal quality and shape. journalssystem.com | Kerogenaceous materials from trona ore. journalssystem.com |

| Additives | ||

| Polyacrylic Acid (PAA) | Can inhibit crystal growth and agglomeration, affecting size and shape. wordpress.com | |

| Mg²⁺ & Surfactants | Can synergistically improve crystal habit and bulk density. journalssystem.com | Used to produce blocky monohydrate crystals. journalssystem.com |

| pH | ||

| Alkaline (native) | The natural condition for crystallization due to carbonate hydrolysis. semanticscholar.org | A 1 wt% solution has a pH of ~11.37. |

| External pH change | Can affect crystallization kinetics and polymorph selection in carbonate systems. |

Crystallographic and Structural Elucidation of Disodium Carbonate Hydrates

Single-Crystal X-ray Diffraction Studies of Disodium (B8443419) Carbonate Monohydrate (Thermonatrite)

Disodium carbonate monohydrate (Na₂CO₃·H₂O), known mineralogically as thermonatrite, has been the subject of detailed structural analysis. wikipedia.orgwikipedia.org Single-crystal X-ray diffraction has provided precise data on its atomic arrangement, revealing a well-defined structure of sodium ions, carbonate anions, and water molecules. nih.govnist.gov

Thermonatrite crystallizes in the orthorhombic system. wikipedia.orgmindat.org Refined studies using diffractometer data have determined the space group to be P2₁ab or Pca2₁. wikipedia.orgnih.gov The unit cell is the fundamental repeating unit of a crystal structure, and its dimensions for thermonatrite have been accurately measured. These parameters, along with the calculated density, are consistent with experimental observations. nih.gov

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Orthorhombic | wikipedia.orgmindat.org |

| Space Group | P2₁ab (Pca2₁) | wikipedia.orgnih.gov |

| Unit Cell Dimensions | a = 6.474(2) Å | nih.gov |

| b = 10.724(3) Å | ||

| c = 5.259(2) Å | ||

| Volume (V) | 365.1 ų | nih.gov |

| Formula Units per Cell (Z) | 4 | nih.gov |

| Calculated Density | 2.26 g/cm³ | nih.gov |

The crystal structure of thermonatrite consists of sheets of carbonate (CO₃²⁻) ions bonded to sodium (Na⁺) ions, with water molecules positioned roughly halfway between these sheets. nih.govnist.gov The sodium ions exhibit irregular, yet similar, coordination environments, each being surrounded by seven neighboring atoms. nih.gov The carbonate ion is planar and bonds in an edgewise fashion to two sodium ions. nih.gov

Hydrogen bonding plays a crucial role in the stability and structure of hydrated crystals. In disodium carbonate monohydrate, each water molecule is strategically positioned to form bonds with both of the sodium ions. nih.govnist.gov Furthermore, these water molecules extend hydrogen bonds to the carbonate ions in the neighboring layers, effectively linking the entire structure together in a three-dimensional network. nih.govnist.gov

Structural Characterization of Higher Hydrates of Disodium Carbonate (e.g., Heptahydrate, Decahydrate)

Disodium carbonate forms other stable hydrates, notably the heptahydrate (Na₂CO₃·7H₂O) and the decahydrate (B1171855) (Na₂CO₃·10H₂O), also known as natron or washing soda. wikipedia.orgnih.gov Their structures have also been determined by X-ray crystallography.

Disodium Carbonate Heptahydrate (Na₂CO₃·7H₂O) crystallizes in the orthorhombic space group Pbca. iucr.org Its structure is characterized by two distinct types of sodium-water octahedra. These octahedra connect at their edges to form infinite linear chains. These chains are then cross-linked by dimeric sodium-water units. iucr.orgnih.gov The carbonate anions occupy the spaces within this network and are linked to it via hydrogen bonds with the water molecules. iucr.org

Disodium Carbonate Decahydrate (Na₂CO₃·10H₂O) has a monoclinic crystal structure with the space group Cc. iucr.org A defining feature of its structure is the presence of [Na₂(H₂O)₁₀]²⁺ units. iucr.org These units are composed of two sodium-water octahedra that share an edge. The pairs of octahedra are then linked by hydrogen bonds, forming a three-dimensional framework. iucr.org The carbonate ions are located in the large spaces within this framework and are notably disordered over two different orientations. iucr.org

| Parameter | Heptahydrate (Na₂CO₃·7H₂O) | Decahydrate (Na₂CO₃·10H₂O) |

|---|---|---|

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pbca | Cc |

| Unit Cell Dimension 'a' | 14.492(7) Å | 12.83 Å |

| Unit Cell Dimension 'b' | 19.490(5) Å | 9.03 Å |

| Unit Cell Dimension 'c' | 7.017(3) Å | 12.50 Å |

| Unit Cell Angle 'β' | 90° | 115.3° |

| Formula Units per Cell (Z) | 8 | 4 |

| Source | iucr.org | iucr.org |

Phase Transitions and Thermochemical Behavior of Disodium Carbonate Hydrates

Thermal Dehydration Kinetics and Mechanisms of Disodium (B8443419) Carbonate Hydrates

The thermal dehydration of sodium carbonate hydrates, particularly the decahydrate (B1171855) and monohydrate, is a multi-stage process involving the sequential loss of water molecules. slideshare.netquora.com The kinetics of these reactions are complex, exhibiting characteristics typical of the thermal decomposition of solids with a reversible nature. rsc.orgresearchgate.net The process is significantly influenced by heat and mass transfer, necessitating the use of very small sample masses in kinetic studies to isolate the chemical reaction rate from physical transport phenomena. tandfonline.comresearchgate.net

The dehydration of sodium carbonate hydrates has been extensively studied under both isothermal (constant temperature) and non-isothermal (programmed heating rate) conditions. tandfonline.comresearchgate.net

Under non-isothermal conditions, thermogravimetric analysis (TGA) of sodium carbonate decahydrate typically shows a two-stage dehydration process. The first stage corresponds to the loss of nine water molecules to form the monohydrate, followed by the second stage where the final water molecule is removed to yield anhydrous sodium carbonate. slideshare.net For sodium carbonate monohydrate, the dehydration to the anhydrous form can appear as a single-step reaction or a more complex, multi-step process, particularly in compacted composite materials where different crystalline forms (e.g., matrix and columnar crystals) dehydrate independently. researchgate.netrsc.org

Under isothermal conditions, the mass-loss curves for the dehydration of sodium carbonate monohydrate often exhibit a sigmoidal shape, which includes an initial induction period before the main reaction proceeds. rsc.orgresearchgate.net This shape is characteristic of solid-state reactions that involve nucleation and growth of the product phase.

| Hydrate (B1144303) Form | Condition | Observed Dehydration Pathway | Kinetic Curve Shape (Isothermal) |

|---|---|---|---|

| Sodium Carbonate Decahydrate (Na₂CO₃·10H₂O) | Non-isothermal | Two-step: Na₂CO₃·10H₂O → Na₂CO₃·H₂O → Na₂CO₃ slideshare.net | N/A |

| Sodium Carbonate Monohydrate (Na₂CO₃·H₂O) | Isothermal | Single-step: Na₂CO₃·H₂O → Na₂CO₃ researchgate.net | Sigmoidal, with induction period rsc.orgresearchgate.net |

| Sodium Carbonate Monohydrate (Compacted Composite) | Isothermal & Non-isothermal | Partially overlapping two-step mass loss (matrix and crystal dehydration) rsc.orgresearchgate.net | Complex; combination of processes |

The kinetics of the dehydration of sodium carbonate hydrates are considerably impacted by the partial pressure of water vapor (p(H₂O)) in the surrounding atmosphere. rsc.org This is a key characteristic of reversible solid-state decompositions. Research has systematically demonstrated that as the atmospheric p(H₂O) increases, the rate of dehydration decreases. rsc.orgresearchgate.net This retarding effect is observed for all component steps of the dehydration process, including any induction periods and subsequent mass-loss stages. researchgate.netrsc.org

The dehydration rate is driven by the difference between the equilibrium water vapor pressure of the reaction at a given temperature and the atmospheric p(H₂O). researchgate.netresearchgate.net When this difference is large (i.e., in a dry atmosphere), the reaction proceeds more rapidly. Conversely, in a humid atmosphere where the atmospheric p(H₂O) is closer to the equilibrium pressure, the reaction is significantly slowed. researchgate.net Under non-isothermal conditions, an increase in p(H₂O) causes the mass-loss curves to shift to higher temperatures. researchgate.net This phenomenon, known as efflorescence, is particularly relevant for the transformation of sodium carbonate decahydrate into a porous monohydrate at room temperature. researchgate.netresearchgate.net

To describe the complex dehydration process, various kinetic models have been employed. Arrhenius-type kinetic equations have been proposed to describe the different stages of dehydration as a function of temperature and conversion. tandfonline.comresearchgate.net However, due to the significant influence of water vapor, more advanced models are often required.

A primary goal in recent research has been the development of a universal kinetic description that can account for the dehydration kinetics as a function of temperature, degree of reaction, and the partial pressure of water vapor. rsc.orgresearchgate.net These models often incorporate an "accommodation function" that considers both the atmospheric p(H₂O) and the equilibrium water vapor pressure of the reaction. researchgate.netresearchgate.net Physico-geometrical kinetic models are also applied, which account for the physical constraints of the reaction, such as the geometry of the reacting particles and the mechanism of interface advancement (e.g., phase boundary-controlled reaction). rsc.orgrsc.org These comprehensive models allow for the derivation of kinetic parameters with clear physico-chemical significance. rsc.org

Hydration and Re-hydration Phenomena of Anhydrous and Lower Hydrate Forms

The dehydration of sodium carbonate hydrates is a reversible process. researchgate.netnagwa.com Anhydrous sodium carbonate is hygroscopic and, when exposed to air, will absorb moisture to form hydrates. quora.com This rehydration process is the reverse of the dehydration reactions. A common example is leaving the anhydrous form in the open air, where it will reform a hydrate using water molecules from the atmosphere. study.com

The transformation between anhydrous sodium carbonate and sodium carbonate monohydrate is a key industrial process, often used to produce a "heavy grade" of soda ash with better flowability. chemicalbook.com This conversion is typically a solution-mediated transformation. chemicalbook.com The process involves dissolving the anhydrous form and then nucleating and growing monohydrate crystals from the supersaturated solution. chemicalbook.com The growth rate of these crystals is dependent on temperature, with lower temperatures generally leading to faster nucleation and growth due to higher supersaturation. chemicalbook.com

Conversely, the monohydrate can be converted back to the anhydrous form by calcining, which involves heating to temperatures above 100-120 °C to drive off the water of crystallization. quora.comchemicalbook.com

Polymorphic Transformations and Phase Equilibria in Hydrated Sodium Carbonate Systems

The sodium carbonate-water system is complex, featuring several stable hydrated salts and double salts, depending on temperature and composition. scispace.com The three primary, stable hydrates are sodium carbonate decahydrate (natron), sodium carbonate heptahydrate, and sodium carbonate monohydrate (thermonatrite). quora.comarizona.edu The phase equilibria of this system are of significant importance in chemical engineering, particularly for processes like fractional crystallization. scispace.com

The solubility of the different hydrate phases is a strong function of temperature. As the temperature changes, the stable solid phase in equilibrium with a saturated solution transitions from one hydrate to another. For example, the decahydrate is the stable form at lower temperatures, transitioning to the heptahydrate and then the monohydrate as the temperature increases. acs.org

Solid-solid phase transitions in this system are primarily the interconversions between the different hydrate forms, which are induced by changes in temperature and humidity. The most studied transition is the thermal dehydration of the decahydrate, which loses water to form the monohydrate. slideshare.net This process of losing water of crystallization when exposed to air is known as efflorescence. quora.com

Further heating of the monohydrate results in its conversion to the anhydrous form. quora.com The presence of multiple phases can be detected using techniques like X-ray diffraction (XRD) and thermal analysis (TG/DSC). For instance, a commercial sample of what is labeled as anhydrous sodium carbonate may, upon analysis, be found to contain a significant amount of the monohydrate phase due to contact with air. ucv.ro Polymorphism, the ability of a substance to exist in two or more crystalline phases, is a key concept here, with each hydrate representing a distinct polymorphic (or pseudopolymorphic) form. wjpls.org These transformations can be reversible, driven by environmental conditions such as temperature and relative humidity. nih.gov

Solution-Mediated Phase Transitions

Solution-mediated phase transformation is a process where a metastable solid phase transforms into a more stable, less soluble phase through a solution. nih.govcapes.gov.br This phenomenon occurs via three primary steps: the dissolution of the initial metastable form, which creates a supersaturated solution with respect to the more stable form; the nucleation of the stable phase from this solution; and the subsequent growth of the new, more stable crystals. nih.govcapes.gov.brresearchgate.net When the growth of the less soluble phase happens on the surface of the metastable solid, it can significantly impact dissolution rates. nih.govcapes.gov.br

In the context of disodium carbonate, this process is particularly relevant to the transitions between its different hydrate forms. Disodium carbonate is known to form several stable hydrates, most notably the decahydrate (Na₂CO₃·10H₂O), the heptahydrate (Na₂CO₃·7H₂O), and the monohydrate (Na₂CO₃·H₂O). nih.gov The stability and transformation of these hydrates are dependent on conditions such as temperature and the composition of the aqueous solution.

For instance, a solution saturated with one hydrate form can become supersaturated with respect to another, more stable hydrate if conditions change, triggering a solution-mediated phase transition. The kinetics of these transformations, such as the dehydration of the decahydrate to the monohydrate, are significantly influenced by the presence and pressure of water vapor, highlighting the critical role of the aqueous phase in mediating the transition. researchgate.net

**4.3.3. Phase Diagrams of Disodium Carbonate Hydrate Systems with Co-solutes (e.g., NaOH, H₂O₂) **

The presence of co-solutes in an aqueous solution can significantly alter the phase behavior of disodium carbonate hydrates. Co-solutes modify the solubility of the different hydrate phases and shift the transition temperatures between them.

Sodium Hydroxide (B78521) (NaOH)

The addition of sodium hydroxide to a disodium carbonate solution has a marked effect on the phase transitions of its hydrates. Research demonstrates that as the concentration of NaOH increases, the transition temperatures between the different hydrate phases (decahydrate, heptahydrate, and monohydrate) are lowered. nih.gov This is a critical consideration in industrial processes, such as the production of soda ash, where controlling the crystalline form is essential.

In the Na₂CO₃-NaOH-H₂O system, both temperature and NaOH concentration dictate which hydrate is the stable solid phase. nih.gov At a constant temperature, increasing the NaOH concentration can induce a transition from a higher hydrate to a lower one. For example, at 10°C, the stable phase can shift depending on the amount of NaOH present in the solution. nih.gov Studies on related quaternary systems at higher temperatures, such as 363.15 K (90°C), provide further insight into the complex interactions and solubility limits in these mixtures, which are fundamental for processes like causticization. acs.orgacs.org

| Equilibrium Point | Liquid Phase Composition (mass %) | Solid Phase | |

|---|---|---|---|

| NaOH | Na₂CO₃ | ||

| A | 0.00 | 30.89 | Na₂CO₃ |

| E1 | 2.93 | 28.46 | Na₂CO₃ + Na₂CO₃·H₂O |

| E2 | 11.41 | 19.74 | Na₂CO₃·H₂O |

| E3 | 20.89 | 11.05 | Na₂CO₃·H₂O |

| E4 | 30.15 | 5.17 | Na₂CO₃·H₂O |

| B | 45.02 | 0.00 | NaOH·H₂O |

Hydrogen Peroxide (H₂O₂)

When hydrogen peroxide is introduced as a co-solute, it reacts with disodium carbonate to form an adduct, sodium percarbonate (disodium carbonate sesquiperhydrate), which has the formula Na₂CO₃·1.5H₂O₂. wikipedia.orgsciencemadness.org This compound is a stable, solid source of hydrogen peroxide used widely as a bleaching agent in cleaning products. wikipedia.org

The phase diagram of the Na₂CO₃–H₂O₂–H₂O ternary system is essential for understanding the conditions required for the synthesis and separation of sodium percarbonate. researchgate.net Phase equilibrium studies have been conducted at various temperatures to define the crystallization fields of different solid phases. For example, in the related quaternary system including sodium chloride as a salting-out agent, solid phases identified at 293.15 K (20°C) include Na₂CO₃·10H₂O, NaCl, and Na₂CO₃·1.5H₂O₂·H₂O. sciencemadness.org The addition of NaCl reduces the solubility of sodium percarbonate, facilitating its crystallization. sciencemadness.org

Joint production technologies have been proposed based on the phase diagrams of more complex quaternary systems, such as Na₂CO₃–CO(NH₂)₂–H₂O₂–H₂O, to optimize the production of both urea (B33335) peroxide and sodium percarbonate. acs.orgresearchgate.net

| Point | Liquid Phase Composition (mass %) | Solid Phase | ||

|---|---|---|---|---|

| Na₂CO₃ | H₂O₂ | H₂O | ||

| E1 | 10.15 | 2.45 | 87.40 | Na₂CO₃·10H₂O + Na₂CO₃·1.5H₂O₂ |

| E2 | 4.43 | 28.56 | 67.01 | Na₂CO₃·1.5H₂O₂ + Na₂CO₃·H₂O₂ |

Reaction Mechanisms and Chemical Kinetics Involving Disodium Carbonate Hydrates

Hydration Kinetics and Reaction Product Formation in Complex Chemical Systems

In complex chemical systems, particularly those related to construction materials, disodium (B8443419) carbonate hydrates act as an alkaline activator, initiating and propagating a series of hydration and polymerization reactions. The kinetics are influenced by the alkalinity of the system, the availability of reactive species, and the physical properties of the precursors.

Disodium carbonate is a promising, environmentally friendly alkaline activator for materials like ground granulated blast-furnace slag (GGBS) and fly ash, which are industrial by-products used to create alternative cements. nih.govresearchgate.net However, its use presents challenges; due to its lower alkalinity compared to activators like sodium hydroxide (B78521), it often results in a prolonged setting time and slower strength development. frontiersin.orgmdpi.com

The reaction mechanism in these systems begins at an early stage when calcium ions (Ca²⁺) released from the precursors immediately combine with carbonate ions (CO₃²⁻) from the activator. frontiersin.orgmdpi.com This leads to the precipitation of various calcium carbonate (CaCO₃) polymorphs, such as calcite, vaterite, and aragonite, as well as sodium-calcium carbonate phases like gaylussite (Na₂Ca(CO₃)₂·5H₂O) and pirssonite. frontiersin.orgwhiterose.ac.ukunimelb.edu.auresearchgate.netcore.ac.uk This initial precipitation consumes carbonate ions, which can delay the main hydration reactions. mdpi.comresearchgate.net

As the concentration of carbonate ions in the pore solution decreases, the alkalinity of the system rises, promoting the dissolution of the slag. whiterose.ac.ukresearchgate.netresearchgate.net The reaction then proceeds in a manner similar to systems activated by sodium hydroxide, leading to the formation of a primary binding phase known as calcium-aluminosilicate-hydrate (C-(A)-S-H) gel. whiterose.ac.ukunimelb.edu.auresearchgate.netcore.ac.ukresearchgate.net Secondary reaction products, including layered double hydroxides like hydrotalcite and zeolites such as hydroxysodalite (B1173353) and analcime, may also form depending on the slag's composition. nih.govwhiterose.ac.ukunimelb.edu.auresearchgate.netcore.ac.uk

The kinetics of these reactions can be accelerated by blending sodium carbonate with more potent activators like sodium silicate (B1173343). whiterose.ac.ukunimelb.edu.auresearchgate.netcore.ac.uk This combination provides additional soluble silicate species and increases the system's alkalinity, which speeds up the dissolution of slag and the formation of the C-A-S-H gel, overcoming the issue of extended setting times. whiterose.ac.ukresearchgate.netcore.ac.uk

| Reaction Stage | Primary Products | Secondary Products | References |

|---|---|---|---|

| Initial (<4 days) | Calcium carbonates (Calcite, Aragonite, Vaterite), Gaylussite, Pirssonite | Zeolite NaA | frontiersin.orgmdpi.comwhiterose.ac.ukunimelb.edu.auresearchgate.net |

| Later Stage | Calcium-Aluminosilicate-Hydrate (C-(A)-S-H) gel | Hydrotalcite, Hydroxysodalite, Analcime | nih.govwhiterose.ac.ukunimelb.edu.auresearchgate.net |

When disodium carbonate is used to activate silicate and aluminosilicate (B74896) precursors like fly ash and slag, it provides the alkaline environment necessary for their dissolution. frontiersin.org The carbonate ions (CO₃²⁻) initially react with calcium ions (Ca²⁺) from the precursors to form precipitates. frontiersin.org This reaction is a key step that influences the subsequent geopolymerization process. frontiersin.org

The dissolution of the aluminosilicate materials releases silicate and aluminate ions into the solution. mdpi.com These ions then polymerize to form the main binding product, a C-A-S-H gel, which is responsible for the material's strength. frontiersin.org The properties of the resulting geopolymer are highly dependent on the ratio of fly ash to slag, the amount of activator used, and the source of silicon. frontiersin.org In systems with blended activators, such as sodium carbonate and sodium silicate, the silicate ions from the activator can also participate directly in the formation of the aluminosilicate gel products. frontiersin.org

Mechanistic Pathways of Carbon Dioxide Capture by Hydrated Sodium Carbonate Systems

Hydrated sodium carbonate is a promising sorbent for post-combustion carbon dioxide (CO₂) capture due to its low cost and high availability. acs.orgnih.gov The presence of water is critical, as it significantly enhances both the sorption capacity and the reaction kinetics. nih.govnih.govresearchgate.net Free-flowing hydrated sodium carbonate powders, prepared by mixing Na₂CO₃ with water, provide an excellent gas-liquid interface for CO₂ capture. nih.govnih.govresearchgate.net The water helps to form a basic alkaline aqueous environment on the surface of the particles, which readily reacts with acidic gases like CO₂. nih.gov

The primary chemical reaction involves the formation of sodium bicarbonate (NaHCO₃). osti.gov An intermediate salt, Wegscheider's salt (Na₂CO₃·3NaHCO₃), can also be formed. osti.gov The key reactions are:

Na₂CO₃(s) + CO₂(g) + H₂O(g) ↔ 2NaHCO₃(s) osti.gov

Na₂CO₃(s) + 0.6 CO₂(g) + 0.6 H₂O(g) ↔ 0.4[Na₂CO₃·3NaHCO₃(s)] osti.gov

Studies using density functional theory have investigated the mechanistic pathways for this reaction on Na₂CO₃ surfaces. acs.orgnih.govdatapdf.com These studies identified reaction pathways for co-adsorbed CO₂ and H₂O that lead to bicarbonate formation with relatively low activation energies. acs.orgnih.govdatapdf.com

| Na₂CO₃ Surface | Activation Energy (eV) | References |

|---|---|---|

| (001) | 0.40 | acs.orgnih.govdatapdf.com |

| (-402) | 0.34 | acs.orgnih.govdatapdf.com |

Catalytic Effects and Impurity Influences on Hydrated Carbonate Reactivity

The reactivity of disodium carbonate hydrates can be significantly influenced by the presence of other substances, which can act as catalysts or impurities. In the context of alkali-activated materials, certain additives can accelerate the slow reaction kinetics typically observed with sodium carbonate activation. For example, calcined recycled concrete fines (CRCF) can react with Na₂CO₃ in the early stages, rapidly consuming carbonate ions. nih.gov This increases the concentration of hydroxide ions (OH⁻), which in turn promotes the dissolution of slag and accelerates the formation of strength-giving phases. nih.gov Similarly, organic alkalis like triethanolamine (B1662121) (TEA) and triisopropanolamine (B86542) (TIPA) have been shown to significantly promote the dissolution of ions from slag and fly ash, thereby activating the hydration process. researchgate.net

In gasification processes, sodium carbonate acts as a catalyst. kiche.or.krresearchgate.net It can enhance the formation of gas and oil from biomass by activating the liquefaction step. kiche.or.kr In coal gasification, Na₂CO₃ promotes the formation of sodium-oxygen complexes that improve the reactivity of char with CO₂. researchgate.net

Conversely, some substances can have an inhibitory effect. In pyrite (B73398) oxidation, the presence of silica (B1680970) can lead to the formation of an iron oxyhydroxide silicate coating that reduces the rate of oxidation; however, the addition of sodium carbonate can help minimize this passivating effect. scholaris.ca The presence of water vapor can also act as a gaseous catalyst, significantly affecting the reaction rate between solid sodium carbonate and gases like sulfur dioxide. cas.cz

Computational and Theoretical Studies of Disodium Carbonate Hydrates

Density Functional Theory (DFT) and Molecular Dynamics (MD) Simulations for Structural Analysis

Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are cornerstones of modern computational materials science, enabling detailed analysis of the structural and dynamic properties of sodium carbonate and its hydrates.

MD simulations, using potential functions like the Born-Mayer potential, have been employed to study the thermophysical properties and microstructure of sodium carbonate (Na₂CO₃) psecommunity.orgresearchgate.net. These simulations can model the system's behavior over time, revealing how properties change with temperature. For instance, MD studies have successfully simulated the solid-liquid phase transition of Na₂CO₃, with one study calculating a phase change temperature of 1200 K, which is within a 5.4% error margin of the experimental value psecommunity.orgresearchgate.net. Such simulations also provide data on density, thermal expansion coefficients, and heat capacity, which are crucial for industrial applications psecommunity.orgresearchgate.net.

By analyzing radial distribution functions (RDFs) and angular distribution functions (ADFs) from MD simulations, researchers can elucidate the local structure around the ions researchgate.net. These analyses show that as temperature increases, the atomic spacing in Na₂CO₃ increases, the coordination number decreases, and the angle distribution between atoms becomes wider, detailing the structural changes during heating and melting researchgate.net. For example, the coordination of Yb(III) ions in sodium carbonate solutions has been investigated, showing that carbonate ions can supplant water molecules in the ion's first hydration shell at higher concentrations mdpi.com.

DFT calculations complement MD simulations by providing a quantum mechanical description of the electronic structure, which is essential for understanding bonding and intermolecular forces. DFT has been used to rationalize the interactions between the Na⁺ cation and various solvents and anions, which is fundamental to the structure of its hydrated forms acs.orgrsc.org. For example, in studies relevant to sodium-ion batteries, DFT calculations have been used to investigate the solvation shell of Na⁺ in organic carbonate solutions, revealing preferences for certain solvent molecules and a tendency to form contact ion pairs acs.orgrsc.org. These theoretical findings on coordination and bonding can be compared with experimental data from X-ray diffraction studies of crystalline hydrates like sodium carbonate monohydrate (Na₂CO₃·H₂O), which have precisely determined atomic positions and bond lengths nih.gov.

| Property | Simulation/Calculation Method | Finding | Source |

| Phase Change Temperature | Molecular Dynamics (MD) | Calculated as 1200 K (5.4% error from experimental value). | psecommunity.orgresearchgate.net |

| Heat Capacity (Solid) | Molecular Dynamics (MD) | Average Cp of 1.45 J/g. | researchgate.net |

| Heat Capacity (Liquid) | Molecular Dynamics (MD) | Average Cp of 1.79 J/g. | researchgate.net |

| Na⁺ Solvation Structure | Density Functional Theory (DFT) | Investigated ion-solvent interactions and relative free energies of solvates. | rsc.org |

| Ion Pairing | Density Functional Theory (DFT) | Revealed a high tendency for Na⁺ to form contact ion pairs with certain anions. | acs.orgrsc.org |

Thermodynamic Modeling of Hydrated Sodium Carbonate Solutions and Solid-Liquid Equilibria

Thermodynamic models are essential for describing the behavior of sodium carbonate in aqueous solutions, particularly for predicting the conditions under which different hydrates will form or dissolve. The study of solid-liquid equilibria in aqueous systems containing sodium carbonate is crucial for industrial processes like crystallization, desalination, and the production of chemicals scispace.comacs.org. Phase diagrams constructed from experimental data show the stability regions for various solid phases, including anhydrous sodium carbonate, sodium carbonate monohydrate (thermonatrite), and sodium carbonate decahydrate (B1171855) (natron) acs.orgresearchgate.netresearchgate.net. For example, in the Li₂CO₃–Na₂CO₃–H₂O system, the decahydrate is the stable form at lower temperatures (e.g., 278.15 K to 298.15 K), while the monohydrate becomes the stable phase at higher temperatures like 308.15 K acs.org.

To accurately model and predict solid-liquid equilibria in concentrated electrolyte solutions, it is necessary to account for the non-ideal behavior of ions. Electrolyte activity coefficient models are used for this purpose. The Pitzer model is a widely used and rigorous framework for calculating activity coefficients in solutions of high ionic strength wikipedia.org. The model's parameters are derived from experimental data and characterize the specific interactions between different ions in the solution wikipedia.orgchalmers.seacs.org. Pitzer-based models have been successfully applied to describe the thermodynamic properties of aqueous systems containing sodium carbonate, enabling the calculation of solubilities and phase equilibria chalmers.sevliz.be.

Other models, such as the electrolyte Non-Random Two-Liquid (eNRTL) model, are also used. The eNRTL model was employed to represent the vapor-liquid equilibrium data of the sodium carbonate-water system over a range of temperatures and concentrations researchgate.net. These models are fundamental for chemical process simulators used in designing and optimizing industrial processes involving sodium carbonate solutions.

A key application of thermodynamic modeling is the prediction of the solubility of sodium carbonate and its various hydrates under different conditions chalmers.se. By combining activity coefficient models with thermodynamic definitions of solubility constants, it is possible to calculate how solubility changes with temperature and the concentration of other salts acs.orgchalmers.se.

These predictive models are vital for processes like fractional crystallization. For instance, a model developed for the Na₂CO₃-Na₂SO₄-H₂O system can predict the solubility and composition of the precipitate in the region where double salts form chalmers.se. The solubility of sodium carbonate hydrates is highly temperature-dependent. The decahydrate is more soluble at lower temperatures, while the monohydrate and anhydrous salt become the stable, less soluble forms as the temperature increases researchgate.netresearchgate.net. Thermodynamic models can accurately capture these transitions, providing essential data for controlling crystallization processes.

| Hydrate (B1144303) Form | Stable Temperature Range (in simple aqueous solution) | General Solubility Trend | Source |

| Na₂CO₃·10H₂O (Decahydrate) | Below ~32 °C | Increases with temperature up to the transition point. | acs.orgresearchgate.net |

| Na₂CO₃·7H₂O (Heptahydrate) | Metastable form, crystallizes under specific conditions. | N/A | sciencemadness.org |

| Na₂CO₃·H₂O (Monohydrate) | Above ~32 °C | Solubility decreases as temperature increases. | acs.orgresearchgate.net |

| Na₂CO₃ (Anhydrous) | Becomes the stable form at temperatures above ~109 °C. | Solubility decreases as temperature increases. | researchgate.net |

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations, particularly those using ab initio methods and DFT, are employed to elucidate the fundamental reaction pathways involved in the hydration and hydrolysis of sodium carbonate. When sodium carbonate dissolves in water, the carbonate ion (CO₃²⁻) reacts with water molecules in a hydrolysis reaction unacademy.comquora.com.

This process involves the carbonate ion acting as a base, accepting a proton from a water molecule to form bicarbonate (HCO₃⁻) and a hydroxide (B78521) ion (OH⁻) quora.comstackexchange.com. CO₃²⁻ (aq) + H₂O (l) ⇌ HCO₃⁻ (aq) + OH⁻ (aq)

Quantum chemical calculations can model the energetics of this reaction, determining the activation energy barriers and the structure of the transition states. While direct studies on this specific reaction are complex, insights can be drawn from ab initio calculations on related systems, such as the reaction between carbon dioxide and hydroxide to form bicarbonate acs.org. These studies provide a detailed, step-by-step picture of the bond-breaking and bond-forming processes at the quantum level. Furthermore, DFT calculations help in understanding the solvation structures and relative energies of the reactant and product ions (e.g., CO₃²⁻, HCO₃⁻) in water, which is crucial for a complete thermodynamic picture of the reaction pathway rsc.org.

Advanced Analytical and Spectroscopic Characterization of Disodium Carbonate Hydrates

X-ray Diffraction (XRD) for Phase Identification and Structural Analysis

X-ray diffraction (XRD) is a fundamental technique for the phase identification and detailed structural analysis of crystalline materials like the hydrates of disodium (B8443419) carbonate. By analyzing the diffraction patterns, researchers can determine the crystal system, space group, and unit cell parameters, as well as refine the atomic positions within the crystal lattice.

Sodium Carbonate Monohydrate (Na₂CO₃·H₂O) , the mineral thermonatrite, has been extensively studied using XRD. Its crystal structure is orthorhombic, belonging to the space group P2₁ab. A refinement of its structure using single-crystal XRD data yielded unit cell parameters of a = 6.474(2) Å, b = 10.724(3) Å, and c = 5.259(2) Å. researchgate.net The structure is characterized by sheets of carbonate ions (CO₃²⁻) bonded to sodium ions (Na⁺), with water molecules situated between these sheets. Each water molecule is bonded to two sodium ions and forms hydrogen bonds with the carbonate layers. researchgate.net Another study of a mixture containing the monohydrate also identified an orthorhombic structure with lattice parameters a = 10.693 Å, b = 5.258 Å, and c = 6.485 Å. cardiff.ac.uk

Sodium Carbonate Heptahydrate (Na₂CO₃·7H₂O) is a less common and less stable hydrate (B1144303). Detailed crystallographic data from modern XRD studies are not as readily available in the literature compared to the mono- and decahydrates.

Sodium Carbonate Decahydrate (B1171855) (Na₂CO₃·10H₂O) , also known as natron or washing soda, has a monoclinic crystal structure. While initial structural determinations assumed a centrosymmetric space group C2/c, the actual space group is Cc. nih.gov The structure is notable for the presence of [Na₂(H₂O)₁₀]²⁺ units, which consist of two sodium-water octahedra. The carbonate ions are located in the spaces within the framework created by these units and exhibit some disorder. nih.gov

The distinct XRD patterns of the different hydrates allow for their unambiguous identification in mixed phases. For instance, XRD has been used to identify the presence of both anhydrous sodium carbonate and sodium carbonate monohydrate in commercial soda ash that has been exposed to air. cardiff.ac.uk

Interactive Data Table: Crystallographic Data for Disodium Carbonate Hydrates

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| Sodium Carbonate Monohydrate | Orthorhombic | P2₁ab | 6.474 | 10.724 | 5.259 | 90 |

| Sodium Carbonate Decahydrate | Monoclinic | Cc | - | - | - | - |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the molecular vibrations within the crystal lattice of disodium carbonate hydrates. These techniques are particularly sensitive to the vibrational modes of the carbonate ion (CO₃²⁻) and the water molecules (H₂O), offering insights into their local environment, bonding, and the degree of hydration.

The fundamental vibrational modes of the planar carbonate ion (D₃h symmetry) are:

ν₁ (A₁'): Symmetric C-O stretch (Raman active)

ν₂ (A₂"): Out-of-plane bend (IR active)

ν₃ (E'): Asymmetric C-O stretch (IR and Raman active)

ν₄ (E'): In-plane O-C-O bend (IR and Raman active)

The water molecule has three fundamental vibrational modes: symmetric stretching (ν₁), bending (ν₂), and asymmetric stretching (ν₃), all of which are both IR and Raman active. The presence of water of crystallization in the hydrates leads to characteristic bands in the O-H stretching region (typically 3000-3600 cm⁻¹) and the H-O-H bending region (around 1600-1700 cm⁻¹).

Sodium Carbonate Monohydrate (Na₂CO₃·H₂O): In the monohydrate, the interaction of water molecules with the sodium and carbonate ions influences the vibrational spectra. FTIR spectra of sodium carbonate monohydrate show characteristic absorption bands for both the carbonate ion and the water of hydration.

Sodium Carbonate Heptahydrate (Na₂CO₃·7H₂O): Specific and detailed FTIR and Raman data for the heptahydrate are scarce in the readily available literature, reflecting its lower stability and prevalence compared to the other hydrates.

Sodium Carbonate Decahydrate (Na₂CO₃·10H₂O): The spectra of the decahydrate are dominated by strong and broad absorption features due to the large number of water molecules. The O-H stretching region is particularly prominent. The carbonate vibrational modes are also present, though they may be influenced by the extensive hydrogen bonding network within the crystal structure.

The distinct spectral features of each hydrate allow for their differentiation. For instance, the intensity and shape of the O-H stretching bands can be a clear indicator of the degree of hydration.

Interactive Data Table: Characteristic Vibrational Modes for Disodium Carbonate Hydrates (cm⁻¹)

| Vibrational Mode | Anhydrous Na₂CO₃ (Approx.) | Na₂CO₃·H₂O (Approx.) | Na₂CO₃·10H₂O (Approx.) | Assignment |

| Raman | ||||

| ~1066 | ✓ | ✓ | ✓ | ν₁ (CO₃²⁻ symmetric stretch) |

| FTIR | ||||

| ~877 | ✓ | ✓ | ✓ | ν₂ (CO₃²⁻ out-of-plane bend) |

| ~1422 | ✓ | ✓ | ✓ | ν₃ (CO₃²⁻ asymmetric stretch) |

| ~3000-3600 | ✓ | ✓ | O-H stretch (H₂O) | |

| ~1600-1700 | ✓ | ✓ | H-O-H bend (H₂O) |

Note: This table provides approximate regions for the major vibrational modes. Specific peak positions can vary depending on the specific hydrate and experimental conditions.

Thermal Analysis Techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for studying the dehydration processes and thermal stability of disodium carbonate hydrates. TGA measures the change in mass of a sample as a function of temperature, providing information on the stoichiometry of dehydration, while DSC measures the heat flow associated with thermal transitions, such as dehydration and phase changes.

Sodium Carbonate Decahydrate (Na₂CO₃·10H₂O): The decahydrate is the least thermally stable of the common hydrates. Upon heating, it undergoes a multi-step dehydration process. The first major step is the loss of nine water molecules to form the monohydrate. This process, known as efflorescence, is reported to begin at temperatures above 32.5-34.5°C. fao.org The enthalpy change for this dehydration to the monohydrate has been determined to be 52.7 kJ per mole of water lost. researchgate.net

Sodium Carbonate Heptahydrate (Na₂CO₃·7H₂O): While not as commonly studied, the heptahydrate is an intermediate in the dehydration of the decahydrate under certain conditions. Its thermal stability lies between that of the deca- and monohydrates.

Sodium Carbonate Monohydrate (Na₂CO₃·H₂O): The monohydrate is significantly more stable than the higher hydrates. Its dehydration to anhydrous sodium carbonate occurs at a higher temperature, generally cited as being above 100°C, with some studies indicating a range of 100-120°C. myskinrecipes.comresearchgate.net TGA of a mixture containing the monohydrate showed a mass loss attributed to its dehydration in the temperature range of 130-460°C, though this wider range may be influenced by experimental conditions and the presence of other components. myskinrecipes.com In another study of a mixture, a DSC peak for the water loss from the hydrate component was observed at 96.09°C, with an associated enthalpy change of 210.425 J/g. myskinrecipes.com

The stepwise nature of the dehydration of sodium carbonate decahydrate can be clearly visualized using TGA, with distinct mass loss steps corresponding to the formation of intermediate hydrates and finally the anhydrous salt. DSC curves will show corresponding endothermic peaks for each of these dehydration events.

Interactive Data Table: Thermal Dehydration Data for Disodium Carbonate Hydrates

| Hydrate | Dehydration Step | Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) (approx.) |

| Na₂CO₃·10H₂O | → Na₂CO₃·H₂O + 9H₂O | > 32.5 | 57.3 | ~57 |

| Na₂CO₃·H₂O | → Na₂CO₃ + H₂O | > 100 | 14.5 | ~14.5 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei within a material. For disodium carbonate hydrates, solid-state NMR techniques, particularly ¹³C and ²³Na NMR, can provide valuable structural and mechanistic insights.

¹³C NMR: The chemical shift of the carbonate carbon is sensitive to its local environment. In the solid state, different crystallographic sites for the carbonate ion can potentially be distinguished. For sodium carbonate, a ¹³C NMR signal for the carbonate group is expected. The presence of water molecules and the specific crystal packing in the different hydrates can influence the ¹³C chemical shift and line shape.

²³Na NMR: Sodium-23 is a quadrupolar nucleus, and its NMR spectrum is highly sensitive to the symmetry of the local electric field gradient. This makes ²³Na NMR an excellent probe for the coordination environment of the sodium ions in the different hydrates. In crystalline sodium carbonate, distinct sodium sites can be identified. researchgate.net The interaction of sodium ions with water molecules of hydration will significantly alter their local environment, leading to changes in the ²³Na NMR spectra. This can provide information on the number of non-equivalent sodium sites and their coordination.

¹H NMR: Proton NMR can be used to study the water molecules of hydration. The chemical shift and dynamics of the protons can provide information about hydrogen bonding and molecular motion within the crystal lattice.

While general NMR data for sodium carbonate exists, detailed comparative studies of the different hydrates (monohydrate, heptahydrate, and decahydrate) that provide specific structural and mechanistic insights are not abundant in the readily available literature. Such studies would be valuable for understanding the precise nature of the water-sodium and water-carbonate interactions in each hydrate.

Interactive Data Table: Expected NMR Probes for Disodium Carbonate Hydrates

| Nucleus | Information Obtainable |

| ¹³C | Local environment of the carbonate ion, presence of non-equivalent carbonate sites. |

| ²³Na | Coordination environment of the sodium ions, number of distinct sodium sites. |

| ¹H | Information on water molecules, hydrogen bonding, and molecular dynamics. |

Electron Microscopy (SEM, TEM) for Morphological and Microstructural Characterization

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for visualizing the morphology (shape and size) and microstructure of crystalline materials like the disodium carbonate hydrates.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of materials. It is well-suited for characterizing the crystal habit (the characteristic external shape) of the different sodium carbonate hydrates. For instance, studies have described the formation of needle-like and bar-like crystals of hydrated sodium carbonates. researchgate.net The morphology of the crystals can be influenced by the conditions of their formation, such as temperature, pressure, and the presence of impurities. SEM, often coupled with Energy Dispersive X-ray Spectroscopy (EDS), can also provide elemental composition information of the observed crystals.

Transmission Electron Microscopy (TEM): TEM offers even higher resolution than SEM and can be used to investigate the internal microstructure of materials, including crystal defects and grain boundaries. For finely crystalline or nanostructured sodium carbonate hydrates, TEM can provide detailed information about their size, shape, and crystallinity.

Applications in Advanced Materials Science and Engineering Research Oriented

Hydrated Sodium Carbonate as Phase Change Materials (PCMs) for Thermal Energy Storage

Hydrated sodium carbonate, particularly sodium carbonate decahydrate (B1171855) (Na₂CO₃·10H₂O), is a promising inorganic phase change material (PCM) for thermal energy storage applications. PCMs store and release large amounts of latent heat during their phase transition (e.g., from solid to liquid) at a nearly constant temperature. This property makes them ideal for applications such as passive temperature regulation in buildings and solar energy storage. However, hydrated salts like sodium carbonate decahydrate often suffer from issues like supercooling (cooling below the freezing point without solidifying) and phase separation, which can limit their performance and lifespan. Research has focused on creating eutectic mixtures and developing form-stable composites to overcome these challenges.

A eutectic mixture is a combination of two or more components that melt and freeze at a single, well-defined temperature that is lower than the melting points of the individual components. Creating eutectic mixtures with sodium carbonate decahydrate can help to mitigate the problem of incongruent melting and reduce the degree of supercooling.

One notable eutectic system is a mixture of sodium carbonate decahydrate (SCD) and disodium (B8443419) hydrogen phosphate (B84403) dodecahydrate (DHPD). Research has shown that a mixture of 40 wt% SCD and 60 wt% DHPD forms a eutectic with a melting point of 27.3°C and a latent heat of 220.2 J/g. researchgate.net This temperature is suitable for thermal comfort applications in buildings. Another study investigated a eutectic of SCD and sodium sulfate (B86663) decahydrate (Na₂SO₄·10H₂O). A 50:50 mass ratio of these two compounds resulted in a PCM with a melting temperature of 25.18°C and a melting enthalpy of 187.46 J/g. purdue.eduosti.gov After 10 melt/freeze cycles, this eutectic mixture retained 78% of its latent heat. purdue.eduosti.gov

Numerical methods have also been used to predict eutectic compositions. For a mixture of SCD and sodium phosphate dibasic dodecahydrate (SPDD), a composition of 68 wt% SCD and 32 wt% SPDD was determined to have a eutectic melting temperature of 26.2°C and a melting enthalpy of 210.6 J/g. e3s-conferences.org These eutectic mixtures demonstrate how the thermophysical properties of hydrated sodium carbonate can be tailored for specific thermal energy storage applications.

| Eutectic Composition | Secondary Component | Melting Point (°C) | Latent Heat (J/g) |

|---|---|---|---|

| 40 wt% Sodium Carbonate Decahydrate / 60 wt% Disodium hydrogen phosphate dodecahydrate | Disodium hydrogen phosphate dodecahydrate | 27.3 | 220.2 |

| 50 wt% Sodium Carbonate Decahydrate / 50 wt% Sodium sulfate decahydrate | Sodium sulfate decahydrate | 25.18 | 187.46 |

| 68 wt% Sodium Carbonate Decahydrate / 32 wt% Sodium phosphate dibasic dodecahydrate | Sodium phosphate dibasic dodecahydrate | 26.2 | 210.6 |

A major challenge with solid-liquid PCMs is the leakage of the material in its liquid state. To address this, form-stable composite PCMs are developed by incorporating the hydrated salt into a porous supporting material. This approach utilizes capillary forces to retain the molten salt, preventing leakage.

Expanded graphite (B72142) (EG) is a common support material due to its high thermal conductivity and porous structure. A eutectic mixture of sodium carbonate decahydrate and disodium hydrogen phosphate dodecahydrate was encapsulated within EG to create a form-stable composite PCM. mdpi.comnih.gov This composite not only prevented leakage but also reduced the degree of supercooling from 5.7°C for the pure eutectic to just 0.8°C for the EG-encapsulated version. mdpi.com

Encapsulation is another strategy to contain the PCM. This can be done at a micro or macro level. Microencapsulation involves coating small particles of the PCM with a shell material, creating microcapsules that can be incorporated into other materials like building products. While various encapsulation techniques exist, such as in-situ polymerization, their application to inorganic salts like hydrated sodium carbonate requires careful selection of shell materials that are compatible and can withstand the volume changes during phase transition. manchester.ac.ukresearchgate.net The goal of these strategies is to produce a composite material that is easy to handle, has a stable structure over many thermal cycles, and possesses improved thermal conductivity compared to the pure hydrated salt.

Disodium Carbonate Hydrates in Advanced Cementitious and Geopolymer Binders

In the field of construction materials, sodium carbonate is gaining attention as a key component in the development of more sustainable binders as an alternative to ordinary Portland cement. Specifically, it is used as an alkaline activator in the synthesis of geopolymer concrete. Geopolymers are inorganic, cement-free binders produced by the reaction of an aluminosilicate (B74896) source (like fly ash or metakaolin) with a highly alkaline solution.

The use of sodium carbonate as an activator is advantageous due to its lower cost, wider availability, and lower environmental impact compared to commonly used activators like sodium silicate (B1173343). frontiersin.org Research has demonstrated the successful production of strain-hardening ultra-high-performance geopolymer concrete (SH-UHPGC) using sodium carbonate. frontiersin.org In one study, SH-UHPGC activated with a hybrid of sodium carbonate and sodium silicate achieved a compressive strength of 186.0 MPa. frontiersin.org Even when sodium carbonate was used as the sole activator, the resulting geopolymer concrete reached a compressive strength of over 130 MPa. frontiersin.org

Investigations into one-part geopolymers, where a dry mix of the aluminosilicate precursor and a solid alkali activator is simply mixed with water, have also shown the potential of sodium carbonate. A study on fly ash-based one-part geopolymer found that a mixture of anhydrous sodium metasilicate (B1246114) and sodium carbonate as the activator resulted in a compressive strength of 78.23 MPa. researchgate.net The inclusion of sodium carbonate also led to a shorter setting time and lower porosity in the final product. researchgate.net These findings highlight the role of disodium carbonate in creating environmentally friendlier and high-performance construction materials.

Role of Hydrated Sodium Carbonate in Carbon Dioxide Capture Technologies

Hydrated sodium carbonate has emerged as a cost-effective and efficient sorbent for carbon dioxide (CO₂) capture. The process relies on the reversible chemical reaction between sodium carbonate, water, and CO₂ to form sodium bicarbonate.

Na₂CO₃(s) + CO₂(g) + H₂O(g) ↔ 2NaHCO₃(s)

This reaction is exothermic and occurs at temperatures typically between 60 and 80°C, which is suitable for treating flue gases from industrial sources. osti.gov The captured CO₂ can then be released by heating the sodium bicarbonate, regenerating the sodium carbonate for subsequent capture cycles. osti.gov

Research has shown that preparing support-free, free-flowing hydrated sodium carbonate powders (HSCPs) by simply mixing sodium carbonate with a specific amount of water can significantly enhance CO₂ capture performance. nih.govresearchgate.net The water dissolves some of the sodium carbonate, creating an alkaline solution on the surface of the hydrated particles. This provides an excellent gas-liquid interface that dramatically improves both the sorption capacity and the kinetics of the CO₂ uptake. nih.govresearchgate.netnih.gov

| Sorbent | CO₂ Sorption Capacity (mg/g) | Time to 90% Saturation (minutes) |

|---|---|---|

| HSCP-70 (70 wt% Na₂CO₃) | 282 | 16 |

| 30 wt% MEA solution | 111 | Not Specified |

| Pure Water | ~0.7 | Not Specified |

| HSCP-65 (65 wt% Na₂CO₃) | 156 | Not Specified |

| HSCP-60 (60 wt% Na₂CO₃) | <32 | Not Specified |

Environmental Chemistry and Geochemical Behavior of Disodium Carbonate Hydrates

Formation and Stability in Natural Aquatic and Mineral Systems

Disodium (B8443419) carbonate hydrates, primarily in the form of natron (Na₂CO₃·10H₂O) and thermonatrite (Na₂CO₃·H₂O), are minerals that form in specific natural environments, most notably in soda lakes and as evaporite deposits in arid and semi-arid regions. plos.orgbritannica.compcc.eu The formation of these minerals is a result of the evaporative concentration of alkaline waters that are rich in sodium (Na⁺) and carbonate (CO₃²⁻) and bicarbonate (HCO₃⁻) ions. researchgate.netnih.gov

Soda lakes, which can be found on every continent, are characterized by their high pH, typically exceeding 9, and the dominance of sodium and carbonate species in their dissolved ions. plos.orgnih.gov These lakes often form in hydrologically closed basins where inflow is primarily balanced by evaporation. researchgate.net The geological setting of these basins, particularly those in volcanic terrains, contributes to the high alkalinity of the inflow waters. researchgate.net As water evaporates, the concentration of dissolved salts increases, leading to the precipitation of various minerals.

The specific hydrate (B1144303) of disodium carbonate that forms is largely dependent on temperature and the chemical composition of the brine. Natron, the decahydrate (B1171855), tends to precipitate from brines at cooler temperatures, generally below 20°C. wikipedia.orgsaltworkconsultants.com In contrast, thermonatrite, the monohydrate, is more stable at warmer temperatures and can also form from the dehydration of natron in dry air. britannica.comwikipedia.org The transition between these hydrated forms is a key aspect of their stability in natural systems. For instance, natron can recrystallize to sodium carbonate heptahydrate (Na₂CO₃·7H₂O) at around 32°C and then to the monohydrate (thermonatrite) at temperatures above 37-38°C. wikipedia.orgsaltworkconsultants.com

The stability of these hydrates is also influenced by the partial pressure of carbon dioxide in the atmosphere, which affects the equilibrium between carbonate and bicarbonate in the lake water. wikipedia.org The general reaction for the formation of sodium carbonate in these systems involves the absorption of atmospheric CO₂ by a highly alkaline, sodium-rich brine. wikipedia.org

Table 1: Conditions for the Formation of Disodium Carbonate Hydrates

| Mineral | Chemical Formula | Typical Formation Environment | Key Formation Factors |

| Natron | Na₂CO₃·10H₂O | Soda lakes, evaporite deposits | Evaporation of sodium and carbonate-rich waters, brine temperatures generally below 20°C. wikipedia.orgsaltworkconsultants.com |

| Thermonatrite | Na₂CO₃·H₂O | Saline lake deposits, efflorescence on arid soils | Warmer temperatures, dehydration of natron in dry air. britannica.comwikipedia.org |

Geochemical Interactions and Mineral Precipitation Phenomena

The geochemical behavior of disodium carbonate hydrates is intricately linked to the precipitation of other minerals in their environment. In soda lakes, the high concentration of carbonate ions leads to very low concentrations of alkaline earth metals like calcium (Ca²⁺) and magnesium (Mg²⁺). nih.gov This is due to the precipitation of carbonate minerals such as calcite (CaCO₃) and high-magnesium calcite, which are in equilibrium with the brine. nih.gov

The sequence of mineral precipitation in these systems is a dynamic process. As evaporation proceeds, the brine becomes progressively more concentrated, leading to the precipitation of a series of minerals. Disodium carbonate hydrates are often found in association with a variety of other evaporite minerals, including:

Trona (Na₂CO₃·NaHCO₃·2H₂O)

Nahcolite (NaHCO₃)

Halite (NaCl)

Mirabilite (Na₂SO₄·10H₂O)

Gaylussite (Na₂Ca(CO₃)₂·5H₂O)

Gypsum (CaSO₄·2H₂O)

Calcite (CaCO₃) wikipedia.orgsaltworkconsultants.com

The presence and relative abundance of these associated minerals provide valuable information about the geochemical evolution of the brine and the environmental conditions at the time of deposition. mdpi.com For example, the presence of trona alongside natron can indicate specific temperature and bicarbonate concentration conditions during evaporation. wikipedia.orgsaltworkconsultants.com

Role in Environmental Remediation Processes (e.g., Metal Ion Precipitation)

The chemical properties of disodium carbonate make it a valuable compound in various environmental remediation processes, particularly for the removal of heavy metal ions from contaminated water. acs.org The principle behind this application is the precipitation of insoluble metal carbonates. acs.orgwashington.edu

When disodium carbonate is added to water, it dissolves and provides a source of carbonate ions (CO₃²⁻). acs.org Many heavy metal ions, which are often present as positively charged cations in wastewater, react with these carbonate ions to form solid precipitates that can be subsequently removed from the water through filtration or sedimentation. acs.orggoldrefiningforum.com This process is an effective method for treating industrial wastewater containing toxic metals. amazonaws.com

The general reaction for the precipitation of a divalent metal ion (M²⁺) can be represented as:

M²⁺(aq) + CO₃²⁻(aq) → MCO₃(s)

This method has been successfully applied to precipitate a range of metal ions, including:

Copper (Cu²⁺), forming a blue precipitate of copper(II) carbonate. washington.edugoldrefiningforum.com

Nickel (Ni²⁺), forming a green precipitate of nickel carbonate. washington.edu